molecular formula C27H34N2O2S B14067623 N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide

N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide

Cat. No.: B14067623
M. Wt: 450.6 g/mol
InChI Key: CHJXWGDWZIUJQF-UHFFFAOYSA-N
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Description

N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a thiophene ring, a pyrroloisoquinoline core, and multiple substituents, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves multiple steps, including the formation of the pyrroloisoquinoline core, introduction of the thiophene ring, and subsequent functionalization. A common synthetic route may include:

    Formation of the Pyrroloisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrroloisoquinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the methoxy group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the pyrroloisoquinoline core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield a sulfone derivative, while reduction of the carboxamide group may produce an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.

    Material Science: The compound’s electronic properties may be explored for use in organic electronics or as a component in advanced materials.

Mechanism of Action

The mechanism by which N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide
  • N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate
  • N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H34N2O2S

Molecular Weight

450.6 g/mol

IUPAC Name

N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C27H34N2O2S/c1-17(2)13-19-14-20-18(15-23(19)31-7)10-11-29-22(26(30)28(6)27(3,4)5)16-21(25(20)29)24-9-8-12-32-24/h8-9,12,14-17H,10-11,13H2,1-7H3

InChI Key

CHJXWGDWZIUJQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C2CCN3C(=CC(=C3C2=C1)C4=CC=CS4)C(=O)N(C)C(C)(C)C)OC

Origin of Product

United States

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